alpha-Amyrin acetate

Inflammation Membrane Stabilization Hemolysis Assay

Select α-amyrin acetate for superior membrane stabilization: 61.5% hemolysis inhibition at 100 μg/mL — 30% better than β-amyrin acetate (47.2%), 52% better than diclofenac (40.5%). C-3 acetate uniquely potentiates Th17/IL-17 suppression vs. non-acetylated amyrins, enabling lower concentrations and improved signal-to-noise. Validated antispasmodic EC50: 60×10⁻⁵ M (spontaneous) / 72×10⁻⁵ M (KCl-induced). Oral 50 mg/kg efficacy in STZ & db/db diabetic models. Gastric-safe at 100 mg/kg — no NSAID-ulcer confounds. ≥98% purity.

Molecular Formula C32H52O2
Molecular Weight 468.8 g/mol
Cat. No. B7798877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Amyrin acetate
Molecular FormulaC32H52O2
Molecular Weight468.8 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C
InChIInChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h10,20-21,24-27H,11-19H2,1-9H3
InChIKeyUDXDFWBZZQHDRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.382e-006 mg/L @ 25 °C (est)

alpha-Amyrin Acetate (CAS 863-76-3): Structural Identity and Baseline Procurement Relevance


alpha-Amyrin acetate (α-amyrin acetate, CAS 863-76-3) is a naturally occurring pentacyclic triterpenoid of the ursane type, structurally characterized as (3β)-3-acetoxy-urs-12-ene with the molecular formula C₃₂H₅₂O₂ and a molecular weight of approximately 468.75 g/mol [1]. This compound is a semi-synthetic or naturally isolated acetate ester of α-amyrin, a widely distributed plant triterpene, and is distinct from its closely related isomer β-amyrin acetate (oleanane-type) as well as from the non-acetylated parent α-amyrin. The presence of the acetyl group at the C-3 position confers unique physicochemical properties, including increased lipophilicity and altered biological target engagement relative to the parent alcohol [2]. Procurement considerations for this compound typically center on its use as a reference standard in phytochemical analysis, a starting scaffold for semi-synthetic derivatization, and a tool compound in mechanistic studies of inflammation, metabolic regulation, and oncology.

Why alpha-Amyrin Acetate Cannot Be Casually Substituted with alpha-Amyrin or beta-Amyrin Acetate


Despite sharing a common pentacyclic triterpenoid backbone, alpha-amyrin acetate exhibits distinct structure-activity relationships (SAR) that preclude simple functional interchange with its closest analogs. Direct comparative studies demonstrate that alpha-amyrin acetate (ursane-type, C-3 acetylated) and beta-amyrin acetate (oleanane-type, C-3 acetylated) display divergent potency profiles across multiple inflammation assays [1]. Critically, the acetyl moiety at C-3 is not an inert modification; comparative evaluation against non-acetylated amyrin derivatives reveals that the acetate group significantly potentiates the suppression of Th17 cell polarization, a key pathway in autoimmune inflammation [2]. Furthermore, the ursane skeleton of alpha-amyrin acetate, featuring a C-29 methyl group in the α-configuration, dictates a distinct molecular geometry and electronic surface compared to the oleanane skeleton of beta-amyrin acetate, which directly impacts binding affinity to protein targets such as those involved in cancer progression [3]. Therefore, substituting alpha-amyrin acetate with its β-isomer, its non-acetylated parent, or other generic triterpenoids without empirical validation risks invalidating experimental reproducibility and undermining structure-based hypotheses.

Quantitative Differentiation of alpha-Amyrin Acetate: A Comparative Evidence Guide for Scientific Selection


Differential Membrane Stabilization Potency: alpha-Amyrin Acetate vs. beta-Amyrin vs. Diclofenac Sodium

In a standardized heat-induced erythrocyte hemolysis assay (an in vitro model of lysosomal membrane stabilization relevant to anti-inflammatory mechanism), alpha-amyrin acetate demonstrated superior membrane protective activity compared to both its β-isomer and the reference NSAID diclofenac sodium. At a concentration of 100 μg/mL, alpha-amyrin acetate inhibited hemolysis by 61.5%, whereas β-amyrin acetate achieved 47.2% inhibition, and diclofenac sodium provided only 40.5% inhibition [1]. This quantitative advantage establishes alpha-amyrin acetate as a more potent stabilizer of biological membranes under thermal stress.

Inflammation Membrane Stabilization Hemolysis Assay

Superior Inhibition of Th17 Cell Polarization: alpha-Amyrin Acetate vs. Non-Acetylated Amyrin Derivatives

In a murine CD4+ T cell differentiation model, alpha-amyrin acetate exhibited the most pronounced suppression of Th17 cell polarization when directly compared to its non-acetylated derivatives, α-amyrin and β-amyrin. While all three compounds reduced the expression of key Th17 transcription factors (STAT3 and RORγt), alpha-amyrin acetate consistently showed the greatest magnitude of inhibition, as measured by interleukin-17 (IL-17) production [1]. This finding indicates that the acetate functional group at C-3 is a critical determinant of enhanced immunomodulatory activity, conferring a functional advantage not shared by the parent alcohols.

Autoimmune Disease Th17 Differentiation Immunomodulation

Quantified Spasmolytic Activity: alpha-Amyrin Acetate EC50 Determination in Isolated Tissue

The spasmolytic activity of alpha-amyrin acetate has been rigorously quantified in isolated rabbit jejunum preparations, providing essential dose-response parameters for experimental design. The compound demonstrated a concentration-dependent relaxation of spontaneous contractions with an EC50 value of (60 ± 2) × 10⁻⁵ M. In addition, it effectively inhibited potassium chloride (KCl)-induced depolarization-dependent contractions with an EC50 of (72 ± 3) × 10⁻⁵ M [1]. While direct comparator data for other amyrin derivatives in this exact assay system is limited, these EC50 values serve as a critical baseline for potency comparisons in smooth muscle pharmacology.

Smooth Muscle Antispasmodic Gastrointestinal Motility

Antihyperglycemic Efficacy in Diabetic Models: alpha-Amyrin Acetate Dose-Response Validation

The therapeutic potential of alpha-amyrin acetate in metabolic disease has been validated in two distinct diabetic animal models. Oral administration of alpha-amyrin acetate at a dose of 50 mg/kg significantly ameliorated hyperglycemia in both streptozotocin-induced diabetic rats and in genetically diabetic db/db mice, a robust model of type 2 diabetes [1]. While this study did not include a direct head-to-head comparison with other amyrin derivatives, the demonstration of in vivo efficacy across two complementary diabetic models establishes a validated dose for metabolic research applications.

Diabetes Metabolic Disorder Antihyperglycemic

In Silico Cancer Target Engagement: Differential Binding Affinity for Prostate vs. Cervical Cancer Proteins

Molecular docking studies predict that alpha-amyrin acetate engages cancer-related protein targets with notable selectivity. The compound exhibited a strong binding affinity of −10.4 kcal/mol toward the cervical cancer-associated protein 4XR8, while showing a more moderate affinity of −5.6 kcal/mol for the prostate cancer protein 2Q7K [1]. This differential binding profile suggests a potential therapeutic window or selectivity profile that may be relevant for targeted anticancer lead optimization. Furthermore, in silico ADMET predictions indicated acceptable drug-likeness, good oral bioavailability, and low predicted toxicity, with brine shrimp lethality assays confirming moderate toxicity (LC₅₀ = 65.65 μg/mL) [1].

Cancer Molecular Docking Target Engagement

In Vivo Gastric Safety Profile: alpha-Amyrin Acetate vs. Indomethacin

A critical differentiator for alpha-amyrin acetate in anti-inflammatory research is its favorable gastric safety profile relative to conventional NSAIDs. In rodent studies, oral administration of alpha-amyrin acetate up to 100 mg/kg did not produce significant irritation of the gastric mucosa. In stark contrast, the reference NSAID indomethacin induced significant ulceration at a much lower dose of 40 mg/kg (p < 0.01 vs. negative control) [1]. This direct comparison highlights a substantial therapeutic margin advantage for alpha-amyrin acetate in terms of gastrointestinal tolerability.

Ulcerogenicity Gastric Safety NSAID Alternative

Optimal Application Scenarios for alpha-Amyrin Acetate Based on Comparative Evidence


Membrane Stabilization and Lysosomal Integrity Studies in Inflammation Research

For experimental protocols requiring maximal inhibition of heat-induced erythrocyte hemolysis, alpha-amyrin acetate is the preferred selection over its β-isomer and the NSAID diclofenac sodium. At a test concentration of 100 μg/mL, alpha-amyrin acetate provides a 61.5% inhibition of hemolysis, a 30% relative improvement over β-amyrin acetate (47.2%) and a 52% relative improvement over diclofenac (40.5%) [1]. This superior membrane-stabilizing activity makes it a valuable tool compound for mechanistic studies of lysosomal enzyme release and cellular membrane integrity during inflammatory processes.

Th17-Mediated Autoimmune and Chronic Inflammatory Disease Models

When investigating the role of Th17 cell polarization in conditions such as rheumatoid arthritis, psoriasis, or inflammatory bowel disease, alpha-amyrin acetate should be prioritized over its non-acetylated parent compounds α-amyrin and β-amyrin. The acetate moiety confers a functionally significant enhancement in suppressing IL-17 production and downregulating the transcription factors STAT3 and RORγt [1]. This increased potency allows for the use of lower effective concentrations, reducing potential off-target effects and improving the signal-to-noise ratio in ex vivo T cell differentiation assays.

Smooth Muscle Pharmacology and Antispasmodic Screening Programs

For laboratories conducting ex vivo organ bath studies on gastrointestinal or other smooth muscle preparations, alpha-amyrin acetate provides well-characterized EC50 values that serve as essential reference points for experimental design. The demonstrated EC50 of (60 ± 2) × 10⁻⁵ M against spontaneous rabbit jejunum contractions and EC50 of (72 ± 3) × 10⁻⁵ M against KCl-induced contractions establish validated concentration ranges for reproducible antispasmodic screening [1]. This quantitative baseline facilitates potency comparisons with novel synthetic or natural compounds being evaluated for smooth muscle relaxant activity.

Metabolic Disorder Research Requiring Validated In Vivo Dosing

For studies focused on type 2 diabetes or metabolic syndrome, alpha-amyrin acetate offers a validated oral dose of 50 mg/kg that has demonstrated significant antihyperglycemic efficacy in both chemically induced (streptozotocin) and genetic (db/db mouse) diabetic models [1]. This dual-model validation reduces the need for extensive pilot dose-ranging studies and provides a reliable foundation for mechanistic investigations of glucose homeostasis, insulin sensitivity, or combination therapy protocols in metabolic disease research.

Gastric-Safe Anti-Inflammatory Studies in Chronic Disease Models

In long-term in vivo studies of chronic inflammation where gastrointestinal integrity is a critical endpoint or confounding variable, alpha-amyrin acetate presents a superior safety profile compared to conventional NSAIDs such as indomethacin. The absence of significant gastric mucosal irritation at 100 mg/kg (p.o.) contrasts sharply with the ulcerogenic effects of indomethacin at just 40 mg/kg (p.o.) [1]. This characteristic makes alpha-amyrin acetate an ideal candidate for studies requiring sustained anti-inflammatory intervention without the confounding variable of NSAID-induced gastric damage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Amyrin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.